molecular formula C25H25N3O4 B2880170 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2137635-06-2

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2880170
CAS No.: 2137635-06-2
M. Wt: 431.492
InChI Key: XMGMVRRXBVIIKQ-UHFFFAOYSA-N
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Description

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the Fmoc group, and the construction of the pyrazole ring. Common reagents used in these steps include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect amine functionalities during synthesis, while the piperidine and pyrazole rings can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid

Uniqueness

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of structural features, including the Fmoc group, piperidine ring, and pyrazole ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-16-22(24(29)30)14-26-28(16)17-10-12-27(13-11-17)25(31)32-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-9,14,17,23H,10-13,15H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGMVRRXBVIIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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